Cas no 2229118-51-6 (1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine)

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine
- 1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
- 2229118-51-6
- EN300-1974862
-
- インチ: 1S/C9H8F3N3O/c1-15-8(5(13)4-14-15)6-2-3-7(16-6)9(10,11)12/h2-4H,13H2,1H3
- InChIKey: MTFOQACLRWSREU-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C2=C(C=NN2C)N)O1)(F)F
計算された属性
- せいみつぶんしりょう: 231.06194637g/mol
- どういたいしつりょう: 231.06194637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974862-0.1g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 0.1g |
$1648.0 | 2023-09-16 | ||
Enamine | EN300-1974862-0.5g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 0.5g |
$1797.0 | 2023-09-16 | ||
Enamine | EN300-1974862-10.0g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 10g |
$8049.0 | 2023-05-23 | ||
Enamine | EN300-1974862-10g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 10g |
$8049.0 | 2023-09-16 | ||
Enamine | EN300-1974862-1g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 1g |
$1872.0 | 2023-09-16 | ||
Enamine | EN300-1974862-0.25g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 0.25g |
$1723.0 | 2023-09-16 | ||
Enamine | EN300-1974862-5.0g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 5g |
$5429.0 | 2023-05-23 | ||
Enamine | EN300-1974862-0.05g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 0.05g |
$1573.0 | 2023-09-16 | ||
Enamine | EN300-1974862-1.0g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 1g |
$1872.0 | 2023-05-23 | ||
Enamine | EN300-1974862-2.5g |
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |
2229118-51-6 | 2.5g |
$3670.0 | 2023-09-16 |
1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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3. Back matter
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amineに関する追加情報
Introduction to 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine (CAS No. 2229118-51-6)
1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 2229118-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a furan moiety, contribute to its unique chemical properties and potential applications.
The trifluoromethyl group, a common substituent in pharmaceuticals, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its incorporation into the molecular framework of 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine enhances the compound's interaction with biological targets, making it a promising candidate for further investigation. Additionally, the furan ring introduces additional electronic and steric effects that can influence the compound's reactivity and biological activity.
This compound has been studied in various contexts, including its potential role as an intermediate in synthesizing more complex pharmacophores. The pyrazole core is particularly interesting due to its presence in numerous bioactive molecules, such as antiviral, anti-inflammatory, and anticancer agents. The structural versatility of pyrazole allows for modifications that can fine-tune its biological profile, making it a valuable scaffold for drug discovery efforts.
Recent research has highlighted the importance of 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine in developing novel therapeutic agents. Studies have demonstrated its potential efficacy in inhibiting certain enzymatic pathways associated with diseases such as cancer and inflammation. The trifluoromethyl group's electron-withdrawing nature enhances the compound's binding affinity to target proteins, improving its pharmacological activity. Furthermore, the combination of the furan and pyrazole moieties creates a unique chemical environment that can be exploited for designing more effective drugs.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. The presence of fluorine atoms can influence the physical properties of materials, making it useful in developing advanced polymers or liquid crystals. Moreover, its structural motifs are similar to those found in agrochemicals, suggesting potential uses in crop protection agents.
The synthesis of 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the complex framework of this molecule. These methods are essential for achieving the desired regioselectivity and stereochemistry.
From a regulatory perspective, compounds like 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-am ine must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. This includes preclinical studies to assess toxicity and pharmacokinetic properties, followed by clinical trials to evaluate their therapeutic benefits. The trifluoromethyl group's presence may necessitate additional scrutiny due to its potential impact on metabolic pathways.
The future prospects of this compound are promising, with ongoing research exploring new derivatives and applications. Innovations in computational chemistry and high-throughput screening are accelerating the discovery process by allowing rapid evaluation of thousands of compounds for their biological activity. This approach could lead to the identification of novel analogs with enhanced properties.
In conclusion,1-methyl -5-(trifluorometh ylfuran -2 -y l -1H -pyrazol -4-am ine (CAS No. 2229118 -51 -6) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. The combination of a trifluoromethyl group and a furan moiety within a pyrazole scaffold provides a versatile platform for drug development. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in addressing various medical challenges.
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